molecular formula C15H16ClN5O2 B14716644 2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 18203-98-0

2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol

Cat. No.: B14716644
CAS No.: 18203-98-0
M. Wt: 333.77 g/mol
InChI Key: CTMWXCRTIFAYGU-UHFFFAOYSA-N
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Description

2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol is a chemical compound with the molecular formula C15H16ClN5O2 It is characterized by the presence of a chloro-substituted purine ring attached to a phenyl group, which is further linked to a diethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol typically involves the reaction of 6-chloro-9H-purine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diethanol moiety provides additional sites for chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

18203-98-0

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

2-[4-(6-chloropurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C15H16ClN5O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2

InChI Key

CTMWXCRTIFAYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCO)CCO

Origin of Product

United States

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